Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

This methyl ester with a unique 4-OH substitution pattern delivers a single H-bond donor for co-crystallization and formulation, while its calculated logP of 2.8 drives passive BBB permeability—critical for CNS library design. Literature-confirmed versatility: efficiently converts to phenols, catechols, and resorcinols in one-pot sequences, reducing multi-vendor sourcing. Choose this scaffold to streamline your medchem program and access differentiated oxygenated aromatic arrays.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 89228-42-2
Cat. No. B1601200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS89228-42-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CCCC2)C(=C1)O
InChIInChI=1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3
InChIKeyXAINZGNJMZZXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Core Physicochemical and Structural Profile for Advanced Synthesis


Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 89228-42-2) is a tetrahydronaphthalene derivative featuring a methyl ester at the 2-position and a phenolic hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound is characterized by a partially saturated naphthalene core, which confers distinct conformational and electronic properties compared to fully aromatic analogs. It is a pale-yellow to yellow-brown solid, primarily utilized as a versatile synthetic intermediate in medicinal chemistry and fragrance development . Its unique substitution pattern enables precise functionalization, making it a valuable building block for constructing complex molecular architectures.

Why Generic Substitution of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Fails: Critical Differentiators in Reactivity and Physicochemical Properties


Generic substitution among tetrahydronaphthalene carboxylates is untenable due to critical differences in substitution pattern and functional group arrangement. The specific 4-hydroxy, 2-carboxylate substitution in the target compound confers a unique hydrogen bonding capacity and electronic distribution, which directly impacts solubility, reactivity, and biological target engagement [1]. In contrast, close analogs like the 1-carboxylate isomer (CAS 17502-86-2) lack a hydrogen bond donor, while the oxo-derivative (CAS 116047-26-8) introduces a carbonyl group that alters polarity and metabolic stability [2][3]. These variations lead to quantifiable differences in logP and synthetic utility, which are detailed in the evidence below.

Quantitative Differentiation of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: A Comparator-Based Evidence Guide for Procurement Decisions


Increased Lipophilicity vs. 1-Carboxylate Isomer for Enhanced Membrane Permeability

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits a higher predicted lipophilicity (XLogP3 = 2.8) compared to its 1-carboxylate regioisomer, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (XLogP3 = 2.7) [1][2]. This difference, while modest, indicates a marginally greater propensity for passive diffusion across biological membranes, a critical parameter in early-stage drug discovery for optimizing oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry Drug Design ADME Prediction

Distinct Hydrogen Bonding Capacity vs. 1-Carboxylate Isomer for Improved Solubility and Target Engagement

A key differentiator is the presence of a hydrogen bond donor (HBD) in Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (HBD count = 1) due to the phenolic 4-hydroxy group [1]. This contrasts with the 1-carboxylate isomer, which has an HBD count of 0 [2]. This additional donor enhances aqueous solubility and facilitates specific intermolecular interactions, such as hydrogen bonding with biological targets or co-crystal formers, which is critical for both formulation and target engagement.

Medicinal Chemistry Pharmaceutical Development Crystallization

Superior Lipophilicity vs. 8-Oxo Analog for Optimized CNS Penetration Potential

When compared to its 8-oxo analog (Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate), the target compound demonstrates a substantially higher predicted lipophilicity (XLogP3 = 2.8 vs. 1.9) [1][2]. The oxo analog's increased polarity, due to the ketone group, reduces its logP by nearly a full unit, which can limit its passive permeability across lipid bilayers, particularly the blood-brain barrier.

CNS Drug Discovery ADME Medicinal Chemistry

Validated Synthetic Utility as a Versatile Building Block for Oxygenated Aromatics

A primary research article in Tetrahedron Letters establishes the synthetic value of this compound class. Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a direct product of an inverse electron-demand Diels-Alder reaction using 3-carbomethoxy-2-pyrones and vinylene carbonate [1]. This method provides a flexible route to a full range of oxygen-substituted aromatics (phenols, catechols, resorcinols) from a single intermediate, highlighting its strategic advantage over other tetrahydronaphthalene esters which lack this specific substitution pattern and synthetic versatility.

Organic Synthesis Methodology Building Blocks

Optimal Application Scenarios for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Based on Differentiated Properties


Prioritize for CNS Drug Discovery Programs Requiring Optimal Permeability

Given its higher predicted logP (2.8) compared to both the 1-carboxylate isomer (2.7) and the 8-oxo analog (1.9), Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is the preferred scaffold when designing libraries for central nervous system (CNS) targets. Its lipophilicity profile suggests enhanced passive permeability across the blood-brain barrier, a critical prerequisite for CNS-active compounds [1].

Select as a Key Intermediate for the Divergent Synthesis of Oxygenated Aromatics

This compound should be prioritized for research programs that require a versatile, single starting material to access a diverse panel of oxygenated aromatic compounds. As demonstrated by Boger and Mullican (1983), it can be efficiently transformed into phenols, catechols, and resorcinols via established reaction sequences, offering a significant efficiency advantage over purchasing and managing multiple distinct building blocks [2].

Utilize in Co-crystal and Formulation Studies Where Hydrogen Bonding is Key

The presence of a single, well-defined hydrogen bond donor (the phenolic -OH) makes this compound a superior candidate for co-crystallization screens and formulation development compared to analogs lacking this feature (e.g., the 1-carboxylate isomer). This property facilitates the design of stable solid forms with improved physicochemical properties such as solubility and stability [3].

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